molecular formula C9H11ClN2 B1629545 2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine CAS No. 1003587-71-0

2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine

Cat. No.: B1629545
CAS No.: 1003587-71-0
M. Wt: 182.65 g/mol
InChI Key: YJXAQEUSLQZWLO-UHFFFAOYSA-N
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Description

2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine is a heterocyclic compound with a molecular formula of C9H11ClN2 It is characterized by a fused ring system that includes a pyridine ring and an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with a suitable amine under high temperature and pressure to form the desired azepine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The process is carefully monitored to ensure the purity and yield of the final product. Advanced purification techniques such as recrystallization or chromatography may be employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing structure.

    Reduction Reactions: Reduction can be used to modify the ring system or to remove specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine include:

  • 2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepin-2-ol
  • This compound hydrochloride
  • 6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepin-2-ol

Uniqueness

The uniqueness of this compound lies in its specific structural features and the presence of the chlorine atom, which can be leveraged for further chemical modifications. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-9-2-1-7-3-5-11-6-4-8(7)12-9/h1-2,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXAQEUSLQZWLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648072
Record name 2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003587-71-0
Record name 2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine
Reactant of Route 2
2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine
Reactant of Route 3
2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine
Reactant of Route 4
2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine
Reactant of Route 5
2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine
Reactant of Route 6
2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine

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